molecular formula C9H9NO4 B11716973 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid

Cat. No.: B11716973
M. Wt: 195.17 g/mol
InChI Key: ONZUHCIGQKLDCV-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid (CAS 1603363-30-9) is a high-purity chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . As a carboxylic acid , this compound contains a carboxyl group (-COOH), a fundamental functional group in organic synthesis that is polar and participates in hydrogen bonding . The molecule features a pyridine core substituted with both the carboxylic acid group and an oxetane ring, making it a valuable multifunctional intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research . This product is characterized by its high purity specification (NLT 97%) . Proper handling and storage are critical to maintain its stability and integrity; it is recommended to be stored in an inert atmosphere at 2-8°C . Safety information indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should consult the relevant safety data sheet and adhere to recommended precautionary statements. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

6-(oxetan-3-yloxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)

InChI Key

ONZUHCIGQKLDCV-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are viable for electron-deficient pyridines. For 6-(oxetan-3-yloxy)pyridine-3-carboxylic acid, the protocol involves:

  • Substrate preparation : Methyl 6-fluoropyridine-3-carboxylate or methyl 6-chloropyridine-3-carboxylate serves as the electrophilic partner.

  • Reaction with oxetan-3-ol : Conducted under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

Example procedure :
Methyl 6-fluoropyridine-3-carboxylate (1.0 equiv), oxetan-3-ol (1.2 equiv), and K2CO3 (2.0 equiv) in DMF are heated at 100°C for 12 h. The product, methyl 6-(oxetan-3-yloxy)pyridine-3-carboxylate, is isolated via column chromatography (60–70% yield).

Challenges:

  • Low reactivity of pyridine halides due to moderate electron deficiency.

  • Competing hydrolysis of the ester group under basic conditions.

Transition Metal-Catalyzed C–O Coupling

Palladium or copper catalysts enable efficient C–O bond formation. Key systems include:

Palladium-Catalyzed Coupling

Adapted from quinoline syntheses, this method employs:

  • Catalyst : Pd(OAc)2 with Xantphos ligand.

  • Base : Cs2CO3.

  • Solvent : Toluene or dioxane.

Optimized conditions :
Methyl 6-bromopyridine-3-carboxylate (1.0 equiv), oxetan-3-ol (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene at 110°C for 24 h yield the coupled product in 65–75% yield.

Copper-Mediated Ullmann Coupling

Copper(I) iodide with 1,10-phenanthroline in DMSO at 130°C facilitates coupling between methyl 6-iodopyridine-3-carboxylate and oxetan-3-ol (70–80% yield).

Carboxylic Acid Deprotection

The methyl ester is hydrolyzed to the carboxylic acid using:

  • Basic conditions : LiOH or NaOH in THF/H2O (1:1) at room temperature (12 h, >95% yield).

  • Acidic conditions : HCl in dioxane (limited use due to oxetane ring sensitivity).

Alternative Routes: Oxetane Ring Construction

Cyclization of Diol Precursors

Inspired by oxetane syntheses, diol intermediates can undergo cyclodehydration:

  • Diol preparation : 6-(2,3-Dihydroxypropoxy)pyridine-3-carboxylic acid is synthesized via epoxide ring-opening or dihydroxylation.

  • Cyclization : Using TsCl or MsCl to form the oxetane ring (40–50% yield).

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
SNAr60–70Simple setupLimited substrate scope
Pd-catalyzed coupling65–75Broad applicabilityHigh catalyst loading
Ullmann coupling70–80Cost-effectiveHigh temperature required
Diol cyclization40–50No prefunctionalized oxetane neededMulti-step synthesis

Mechanistic Insights

Palladium-Catalyzed C–O Coupling

The catalytic cycle involves:

  • Oxidative addition of Pd(0) to the aryl halide.

  • Ligand exchange with deprotonated oxetan-3-ol.

  • Reductive elimination to form the C–O bond.

SNAr Mechanism

  • Fluoride or chloride departure generates a stabilized aryl anion.

  • Oxetan-3-oxide attacks the electrophilic pyridine carbon.

Scale-Up Considerations

Industrial routes prioritize:

  • Catalyst recycling : Pd catalysts are recovered via filtration.

  • Solvent selection : DMSO or toluene for improved mixing and thermal stability.

  • Continuous flow systems : To enhance reaction control and throughput .

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Chemistry

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It is employed in the development of complex molecules, particularly in the pharmaceutical industry. Its unique functional groups allow for various chemical modifications, enhancing its utility in synthetic pathways.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds can demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The introduction of the oxetane moiety may enhance antibacterial efficacy by improving binding affinity to bacterial targets.
  • Anticancer Activity : Preliminary investigations suggest that the structural features of this compound may position it as a candidate for cancer drug development. The compound's ability to interact with specific cellular pathways could facilitate the inhibition of tumor growth.

Medicine

In medicinal chemistry, ongoing research focuses on the potential therapeutic applications of this compound:

  • Drug Development : Its unique structure makes it a candidate for the development of new pharmaceuticals targeting infectious diseases and cancer. The carboxylic acid group can participate in various interactions with biological macromolecules, enhancing its pharmacological profile.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications extend to:

  • Material Science : The incorporation of oxetane rings can lead to innovative materials with enhanced mechanical properties or specific functionalities.
  • Coatings and Polymers : The unique reactivity of this compound allows for its use in developing coatings that require specific adhesion or durability characteristics.

Study 1: Antibacterial Evaluation

A series of derivatives based on pyridine scaffolds were synthesized and evaluated for their antibacterial activity. Results indicated that compounds similar to this compound exhibited significant bacteriostatic effects comparable to existing antibiotics like linezolid.

Study 2: Anti-inflammatory Assessment

In assessing anti-inflammatory effects, pyridine derivatives were tested for their ability to inhibit cyclooxygenase (COX) activity. Compounds structurally similar to this compound showed promising IC50 values, indicating effective inhibition and warranting further investigation into their therapeutic potential against inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Electronic Effects: The oxetane group in the target compound is less electron-withdrawing than sulfonyl (-SO₂) or trifluoromethyl (-CF₃) groups but more polar than methyl or phenyl substituents. This balance may optimize solubility and membrane permeability for drug-like molecules .
  • Biological Activity: M8-An, a carbamoyl-substituted analog, demonstrates TRPM8 receptor antagonism, highlighting the role of bulky substituents in target engagement . The trifluoromethyl group in 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid enhances metabolic stability, a common strategy in medicinal chemistry .
  • Synthetic Accessibility: The oxetane ether can be introduced via nucleophilic substitution or Mitsunobu reactions, similar to methods for synthesizing 6-hydroxynicotinic acid derivatives . In contrast, sulfonyl or trifluoromethyl groups require specialized reagents (e.g., sulfonating agents or fluorination protocols) .

Biological Activity

6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxetane ring and subsequent functionalization. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including those with oxetane moieties, exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 3.49 μM to 57.73 μM, showcasing their potential as therapeutic agents against resistant strains .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. For example, pyrimidine derivatives showed effective inhibition of COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory capabilities.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The oxetane ring structure may enhance binding affinity and selectivity towards these targets, potentially leading to reduced side effects compared to conventional drugs.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine or oxetane rings can significantly influence potency and selectivity. For example, substituents that enhance electron density on the pyridine ring have been shown to improve anti-inflammatory activity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of oxetane derivatives exhibited varying degrees of activity against M. tuberculosis, highlighting the importance of substituent variation in enhancing bioactivity .
  • Inflammatory Response : In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives significantly reduced inflammation markers, suggesting a promising therapeutic application for inflammatory diseases .

Q & A

Q. What are the key synthetic routes for preparing 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid?

Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:

  • Step 1: Introduction of the oxetane-3-yloxy group via nucleophilic substitution or coupling reactions. For example, oxetane derivatives (e.g., oxetan-3-ol) can react with halogenated pyridine intermediates under palladium or copper catalysis (e.g., Ullmann coupling) .
  • Step 2: Carboxylic acid functionalization at the pyridine’s 3-position. This may involve hydrolysis of nitrile or ester precursors using acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
  • Purification: Techniques like preparative HPLC (as in EP 4374877, where HPLC retention time = 1.25 minutes under SMD-TFA05 conditions) are critical for isolating high-purity products .

Q. What analytical methods are essential for characterizing this compound?

Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to verify the oxetane ring (δ ~4.5–5.5 ppm for oxetane protons) and pyridine backbone. LCMS (e.g., m/z 757 [M+H]+ as in EP 4374877) confirms molecular weight .
  • Purity Analysis: Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Ensure retention time reproducibility under validated conditions .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC and identify breakdown products (e.g., decarboxylation or oxetane ring opening) .
  • Storage Recommendations: Based on analogs (e.g., azetidine-3-carboxylic acid), store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Answer:

  • Reaction Pathway Prediction: Use DFT calculations to model transition states for oxetane coupling. Compare energy barriers for Pd vs. Cu catalysts to select optimal conditions .
  • Solvent Screening: Molecular dynamics simulations (e.g., in GROMACS) can predict solvent effects (e.g., DMF vs. toluene) on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for this compound?

Answer:

  • Dose-Response Refinement: Test multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to identify non-linear effects. For example, analogs like 6-(4-chlorophenyl)oxazolo-pyridines show variable antimicrobial activity at high doses due to off-target effects .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydrolysis products) that may contribute to observed bioactivity discrepancies .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Core Modifications: Syntize analogs with substitutions at the pyridine’s 2- or 4-positions (e.g., trifluoromethyl or amino groups) and compare binding affinities via SPR or ITC .
  • Oxetane Optimization: Replace oxetane with azetidine or tetrahydrofuran rings to assess steric/electronic effects on enzyme inhibition (e.g., kinase assays) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Catalyst Efficiency: Transition from homogeneous (e.g., PdCl₂) to heterogeneous catalysts (e.g., Pd/C) to improve recyclability and reduce costs .
  • Byproduct Management: Optimize workup protocols (e.g., liquid-liquid extraction or crystallization) to remove impurities like unreacted oxetan-3-ol or pyridine intermediates .

Q. How does the compound’s electronic structure influence its reactivity?

Answer:

  • DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient pyridine ring may direct oxetane coupling to specific positions .
  • pKa Determination: Measure the carboxylic acid’s pKa (expected ~2.5–3.5) to guide salt formation (e.g., sodium or hydrochloride salts) for enhanced solubility .

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